Product packaging for 2,3-Difluoro-1,4-dimethoxybenzene(Cat. No.:CAS No. 845295-40-1)

2,3-Difluoro-1,4-dimethoxybenzene

Cat. No.: B6329105
CAS No.: 845295-40-1
M. Wt: 174.14 g/mol
InChI Key: WLCXXDDOQPRUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluoro-1,4-dimethoxybenzene is a high-purity chemical reagent developed for advanced energy storage research, particularly in the development of safer secondary lithium-ion batteries. This compound is of significant interest for its potential application as a redox shuttle additive in lithium-ion battery electrolytes . Its primary research value lies in providing overcharge protection, a critical safety feature for battery packs with series-connected cells, such as those required for space applications and high-voltage power sources . The mechanism of action for this class of molecules involves a reversible electrochemical oxidation at the positive electrode during overcharge conditions. The oxidized form of the molecule diffuses to the negative electrode where it is reduced back to its original state, creating a shuttle mechanism that safely transports excess current at a predetermined potential above the normal cell operating voltage, thus preventing damage to battery components . Research on analogous fluoro-substituted dimethoxybenzenes, such as the 2,5-difluoro isomer, demonstrates a well-defined reversible redox couple with an oxidation potential suitable for use with high-voltage cathode materials like cobalt or nickel oxides, which is a key area of investigation for this compound . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O2 B6329105 2,3-Difluoro-1,4-dimethoxybenzene CAS No. 845295-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-1,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCXXDDOQPRUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 2,3 Difluoro 1,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the electronic environment of the nuclei. For 2,3-Difluoro-1,4-dimethoxybenzene, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy would be employed for a comprehensive structural elucidation.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show two main sets of signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The two methoxy groups are chemically equivalent due to the symmetry of the molecule and would therefore be expected to produce a single, sharp signal. This signal would likely appear in the upfield region of the spectrum, typically around 3.8-4.0 ppm, characteristic of methoxy protons.

The two aromatic protons are also chemically equivalent and would be expected to give rise to a single signal in the downfield region, characteristic of aromatic protons. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy groups. The signal for these aromatic protons would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms.

Table 1: Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ) in ppm Expected Multiplicity Integration
Aromatic ProtonsDownfield (approx. 6.8-7.2)Multiplet (due to H-F coupling)2H
Methoxy ProtonsUpfield (approx. 3.8-4.0)Singlet6H

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals.

Two signals would correspond to the aromatic carbons. The carbons directly bonded to the fluorine atoms would show a large coupling constant (¹JCF), and their chemical shifts would be significantly influenced by the high electronegativity of fluorine. The carbons bonded to the methoxy groups would also have a characteristic chemical shift. The two remaining aromatic carbons are equivalent and would produce a single signal.

The carbon atoms of the two equivalent methoxy groups would give rise to a single signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ) in ppm Expected Multiplicity (due to C-F coupling)
Aromatic C-FDownfieldDoublet (large ¹JCF)
Aromatic C-OCH₃DownfieldTriplet or Doublet of Doublets (smaller JCF)
Aromatic C-HMid-fieldDoublet or Multiplet (smaller JCF)
Methoxy CUpfieldSinglet

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Table 3: Expected ¹⁹F NMR Data for this compound

Fluorine Type Expected Chemical Shift (δ) in ppm Expected Multiplicity (due to F-H coupling)
Aromatic FluorineCharacteristic region for aryl fluoridesMultiplet

Deuterium (B1214612) (²H) NMR for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is utilized in isotopic labeling studies to probe specific sites in a molecule, simplify complex proton spectra, or investigate reaction mechanisms. manchesterorganics.comucla.edu The introduction of deuterium, a stable isotope of hydrogen, can provide valuable structural and dynamic information. nih.gov

In the context of this compound, specific deuterium labeling could be employed for several purposes. For instance, selective deuteration of the methoxy groups would lead to the disappearance of their signal in the ¹H NMR spectrum, which could be useful for confirming assignments in a complex spectrum. Similarly, deuteration of the aromatic ring could help in assigning the proton and carbon signals unequivocally.

Currently, there are no specific studies found in the public domain that detail the use of deuterium (²H) NMR for isotopic labeling of this compound. However, the principles of isotopic labeling remain a valuable potential tool for in-depth structural analysis of this molecule. ucla.edu

Vibrational Spectroscopy for Molecular Conformation and Mode Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying functional groups and determining the molecular conformation of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic ring and the methoxy groups, typically appearing in the 2800-3100 cm⁻¹ region.

C=C stretching vibrations of the benzene (B151609) ring, which are expected in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations of the methoxy groups, which would likely produce strong absorptions in the 1000-1300 cm⁻¹ range.

C-F stretching vibrations , which are typically strong and found in the 1000-1400 cm⁻¹ region. The presence of two adjacent fluorine atoms would likely result in characteristic symmetric and asymmetric stretching modes.

Out-of-plane C-H bending vibrations of the substituted benzene ring, appearing in the 600-900 cm⁻¹ region, which can be indicative of the substitution pattern.

A theoretical study on the vibrational spectra of the related molecule 2,4-Difluoro-1-Methoxy Benzene has been conducted, providing insights into the expected vibrational modes of fluorinated methoxybenzene derivatives. isroset.org

Table 4: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (Methoxy)2850 - 2960Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-O Stretch (Methoxy)1000 - 1300Strong
C-F Stretch1000 - 1400Strong
Out-of-plane C-H Bend600 - 900Medium to Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. By analyzing the inelastic scattering of monochromatic laser light, an FT-Raman spectrum provides a detailed fingerprint of a compound's functional groups and skeletal structure. For this compound, the FT-Raman spectrum is expected to reveal characteristic vibrations of the substituted benzene ring and its methoxy and fluoro functional groups.

Detailed research findings from studies on analogous fluorinated and methoxy-substituted benzene derivatives allow for the prediction of the principal vibrational modes. isroset.orgresearchgate.net The spectrum would be dominated by signals corresponding to the stretching and bending of C-C bonds within the aromatic ring, C-H bonds of the methoxy groups and the ring, C-O bonds, and the distinctive C-F bonds. Temperature-dependent Raman studies on similar molecules have been used to investigate phase transitions and conformational changes. researchgate.net

Interactive Data Table: Predicted FT-Raman Vibrational Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3050 - 3150
Aliphatic C-H StretchMethoxy (-OCH₃)2850 - 3000
C-C Aromatic Ring StretchBenzene Ring1400 - 1650
C-H BendMethoxy (-OCH₃)1430 - 1470
C-O Stretch (Aryl Ether)Ar-O-CH₃1200 - 1275 (asymmetric), 1010 - 1075 (symmetric)
C-F StretchAryl-F1100 - 1400
Ring Bending/DeformationBenzene Ring600 - 1000

Note: The values presented are based on typical frequency ranges for these functional groups and may vary in the actual spectrum of this compound due to electronic and steric effects of the combined substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. nih.gov

For this compound (C₈H₈F₂O₂), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. Under electron ionization (EI), the molecule undergoes fragmentation, providing structural insights. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways for this class of compounds include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of a carbon monoxide (CO) molecule. Other potential fragmentations involve the cleavage of the entire methoxy group (•OCH₃) or the loss of formaldehyde (B43269) (CH₂O). The study of fragmentation patterns in related substituted aromatic compounds aids in the interpretation of the mass spectrum. nih.govnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Ion DescriptionFormula of FragmentCalculated m/z
Molecular Ion[C₈H₈F₂O₂]⁺•174.0492
Loss of Methyl Radical[M - CH₃]⁺159.0257
Loss of Methyl then CO[M - CH₃ - CO]⁺131.0308
Loss of Methoxy Radical[M - OCH₃]⁺143.0301
Loss of Formaldehyde[M - CH₂O]⁺•144.0386

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the ring. The methoxy groups (-OCH₃), acting as auxochromes, typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Conversely, the electron-withdrawing fluoro groups (-F) can induce a hypsochromic (blue) shift. The net effect on the spectrum of this compound will be a combination of these influences. Studies on various dialkoxybenzene derivatives confirm that their absorption spectra are characterized by these π-conjugated systems. nih.govaatbio.com The primary benzene bands, typically observed around 204 nm and 256 nm in the parent molecule, are expected to be shifted and their intensities altered in the title compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This information would confirm the planarity of the benzene ring and reveal the spatial orientation of the methoxy and fluoro substituents relative to the ring and to each other.

Furthermore, the analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., C-H···F or C-H···O), halogen bonds, and π-π stacking interactions, which govern the supramolecular architecture. nih.gov While a specific crystal structure for this compound is not detailed in the provided search results, analysis of similar structures, such as those containing a 2,3-difluorophenylene unit, provides expected values for key geometric parameters. ucla.edu

Interactive Data Table: Expected Solid-State Structural Parameters for this compound

ParameterDescriptionExpected Value Range
C-C Bond Length (Aromatic)Distance between adjacent carbon atoms in the ring1.38 - 1.41 Å
C-F Bond LengthDistance between a ring carbon and a fluorine atom1.33 - 1.36 Å
C-O Bond Length (Aryl)Distance between a ring carbon and an oxygen atom1.35 - 1.38 Å
O-C Bond Length (Methyl)Distance between an oxygen and a methyl carbon atom1.41 - 1.44 Å
C-C-C Bond Angle (Aromatic)Angle between three adjacent ring carbons~120°
C-C-F Bond AngleAngle formed by C-C-F in the ring~118° - 121°
C-O-C Bond AngleAngle of the ether linkage~117° - 120°

Specialized Spectroscopic Techniques for Molecular Dynamics (e.g., Dielectric Spectroscopy)

Dielectric spectroscopy is a specialized technique that measures the dielectric properties of a material as a function of frequency. It is particularly useful for studying the rotational motion (dynamics) of molecules possessing a permanent dipole moment.

The compound this compound is polar due to the electronegative fluorine and oxygen atoms. The introduction of a 2,3-difluorophenylene unit into a molecular structure has been shown to create a polar rotator whose dynamics can be interfaced with external AC electric fields. ucla.edu Applying dielectric spectroscopy to this compound would allow for the investigation of molecular motions, such as the rotation of the entire molecule and the internal rotation or conformational changes of the two methoxy groups. ucla.edu The resulting data, often presented as dielectric loss versus frequency, can provide information on relaxation times and the energy barriers associated with these dynamic processes.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 1,4 Dimethoxybenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,3-Difluoro-1,4-dimethoxybenzene. These methods allow for the determination of optimized molecular structures, vibrational frequencies, and various electronic characteristics, offering a microscopic view of the compound's behavior.

Density Functional Theory (DFT) has become a primary tool for the computational study of aromatic compounds due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of molecules. For dimethoxybenzene derivatives, DFT calculations, particularly with the B3LYP functional, have been effective in providing insights into electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), which are key indicators of thermodynamic stability and reactivity. bohrium.com While the PBE functional is more time-efficient, B3LYP often provides lower total energy values, suggesting a more accurate prediction. bohrium.com The choice of basis set is also critical; for instance, the Def2-TZVP basis set can offer a more accurate description of dispersion interactions compared to sets like 6-311G(d,p). bohrium.com

Møller-Plesset perturbation theory, particularly at the second order (MP2), is another powerful method used for these systems. Comparative studies on related molecules have shown that methods like B3LYP can sometimes overestimate properties like polarizabilities when compared to MP2 calculations. The MP2 method, while more computationally intensive, can provide a valuable benchmark for results obtained from DFT functionals.

The application of these methods to this compound would involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum.

Table 1: Representative Theoretical Data for Substituted Dimethoxybenzenes

Computational Method Property Calculated Value
B3LYP/Def2-TZVP HOMO-LUMO Gap (Eg) Varies with substitution
B3LYP/Def2-TZVP Total Energy Compound-dependent

Note: The values in this table are illustrative and depend on the specific dimethoxybenzene derivative being studied. Data is based on findings for related compounds. bohrium.comrsc.org

Ab initio calculations, which are based on first principles without empirical parameterization, provide a rigorous approach to studying molecular systems. Methods such as Hartree-Fock (HF), while foundational, are often supplemented by more advanced techniques that account for electron correlation, which is crucial for accurate energy and property predictions.

For ortho-dimethoxybenzene, ab initio calculations at the MP2/6-311G** level have been used to analyze the conformational preferences of the methoxy (B1213986) groups. rsc.org Such high-level calculations are essential for accurately determining small energy differences between various conformers. rsc.org In the context of this compound, the presence of fluorine atoms introduces strong electron-withdrawing effects and potential intramolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) that necessitate the use of robust computational methods. Ab initio studies on fluorinated aromatic compounds have demonstrated the importance of using adequate basis sets to correctly describe the electronic structure and the nature of the C-F bond. nih.govresearchgate.net

Higher-level coupled-cluster methods, such as CCSD(T), could be employed for even greater accuracy, particularly for calculating rotational barriers and subtle electronic effects, though at a significantly higher computational expense. researchgate.net These methods would provide benchmark data against which the performance of DFT and other ab initio methods could be judged.

Molecular Conformation and Rotational Dynamics

The conformational landscape of this compound is defined by the orientation of the two methoxy groups relative to the benzene (B151609) ring and each other. The presence of ortho-substituents (the two fluorine atoms) can create significant steric hindrance, influencing the rotational dynamics of the methoxy groups. researchgate.netnih.gov

To understand the conformational flexibility, a detailed analysis of the potential energy surface (PES) is required. This is typically achieved by systematically rotating the dihedral angles associated with the C-O bonds of the methoxy groups and calculating the energy at each step. This process maps out the energy landscape, revealing the stable conformers (energy minima) and the transition states (saddle points) that connect them.

The energy difference between a minimum and a transition state defines the rotational barrier. For aromatic ethers, these barriers are influenced by a combination of steric repulsion and electronic effects (resonance stabilization). researchgate.netnih.gov In this compound, the rotation of the methoxy groups is expected to be hindered by the adjacent fluorine atoms. Computational methods like DFT and MP2 can be used to calculate these barriers. For instance, studies on N-benzhydrylformamides have shown that DFT calculations at the M06-2X/6-311+G* level can satisfactorily reproduce experimental rotational barriers. mdpi.com Similar approaches would be applicable here to quantify the energy required for the interconversion of different rotamers.

Computational studies on ortho-dimethoxybenzene have shown that the most stable conformation has the two methoxy groups coplanar with the benzene ring. rsc.org However, a second stable conformation, where one methoxy group is nearly perpendicular, was found to be only slightly higher in energy (0.16 kcal/mol), stabilized by a C-H---O interaction. rsc.org

For this compound, the conformational preferences will be dictated by the balance between the steric repulsion of the methoxy groups with the neighboring fluorine atoms and potential stabilizing interactions. It is plausible that non-planar arrangements of the methoxy groups could be significantly populated at room temperature. The relative energies of the different stable rotamers, calculated using high-level ab initio or DFT methods, would determine their equilibrium populations. The dynamics of interconversion between these rotamers are governed by the rotational barriers discussed previously.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound determines its chemical reactivity. Computational methods provide a suite of descriptors that can be used to predict how the molecule will interact with other chemical species.

Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. bohrium.com A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. The MEP visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bohrium.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the fluorine atoms, indicating their nucleophilic character. The aromatic protons and regions away from the electronegative atoms would exhibit positive potential (blue), indicating electrophilic sites.

Other reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to change in electron distribution (proportional to the HOMO-LUMO gap).

Chemical Potential (μ): The escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Calculated Electronic Properties of a Generic Dimethoxybenzene Derivative

Property Definition Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5
Energy Gap (Eg) ELUMO - EHOMO 4.0 to 5.5
Ionization Potential (IP) -EHOMO 5.0 to 6.5
Electron Affinity (EA) -ELUMO 0.5 to 1.5

Note: These values are illustrative and are based on typical ranges found for substituted aromatic compounds in computational studies. bohrium.com

These computational descriptors, taken together, provide a comprehensive theoretical framework for understanding the chemical behavior of this compound, guiding further experimental studies and applications.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps and charge transfer)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

The HOMO is the orbital through which a molecule can donate electron density, thus determining its nucleophilicity or basicity. youtube.com Conversely, the LUMO is the orbital through which a molecule can accept electron density, which dictates its electrophilicity. youtube.com The analysis of these frontier orbitals helps in predicting how a molecule will interact with other molecules.

For dimethoxybenzene derivatives, computational studies using Density Functional Theory (DFT) have been employed to analyze their electronic properties, including HOMO and LUMO energy levels and the corresponding energy gaps. nih.gov These calculations reveal that the charge transfer within the molecule is influenced by the HOMO-LUMO energy gap. isroset.org

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for this compound and related compounds from computational studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
This compound---
2,5-Difluoro-1,4-dimethoxybenzene---
1,4-dimethoxybenzene (B90301)---

Data to be populated from specific computational studies on this compound.

Theoretical Prediction of Oxidation Potentials and Redox Behavior

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the oxidation potentials and redox behavior of organic molecules like this compound. These theoretical predictions are crucial for applications in areas such as redox flow batteries, where the redox potential of the active material is a key performance parameter.

Studies on similar dimethoxybenzene derivatives have shown that substituents on the benzene ring significantly influence the oxidation potential. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, is expected to increase the oxidation potential. osti.govuky.edu This is because these groups lower the electron density of the aromatic core, leading to a higher ionization potential. osti.gov

First-principles simulations have been successfully used to predict the oxidation potentials of various 1,4-dimethoxybenzene (DMB) derivatives in different dielectric mediums. acs.org These calculations help in understanding the structure-property relationships that govern the redox behavior of these molecules. For example, the oxidation potentials of DMB derivatives have been computed to be in the range of 3.9–4.5 V in a low dielectric medium and 3.5–4.1 V in high dielectric mediums. acs.org

The following table presents theoretically predicted oxidation potentials for this compound and related compounds.

CompoundPredicted Oxidation Potential (V vs. Li/Li+)
This compound-
2,5-Difluoro-1,4-dimethoxybenzene4.4 uky.edu
2,5-dimethyl-1,4-dimethoxybenzene-
1,4-dimethoxybenzene-

Further specific theoretical data for this compound is needed to populate this table fully.

Stability Analysis of Radical Cations and Mechanistic Pathways (e.g., deprotonation, dimerization, hydrolysis, demethylation)

The stability of the radical cation formed upon oxidation is a critical factor for the application of redox-active molecules. Computational studies can provide valuable insights into the thermodynamic feasibility of various degradation pathways for the radical cations of dimethoxybenzene derivatives. These pathways include deprotonation, dimerization, hydrolysis, and demethylation. acs.org

For various 1,4-dimethoxybenzene derivatives, DFT calculations have been performed to understand the stability of their radical cations. acs.org These studies indicate that the substitution pattern on the benzene ring plays a significant role in the stability of the resulting radical cation. acs.org For instance, certain dimethyl derivatives of DMB have been computationally shown to form some of the most stable radical cations among the studied derivatives. acs.org

While alkenes are known to form radical cations upon oxidation, these are often highly reactive and unstable in the presence of air. nih.gov However, specific structural modifications can lead to air-stable radical cations. nih.gov Understanding the mechanistic pathways of potential side reactions is crucial for designing stable redox-active materials.

The following table summarizes the theoretical stability analysis of the radical cation of this compound.

Degradation PathwayThermodynamic Feasibility
Deprotonation-
Dimerization-
Hydrolysis-
Demethylation-

Specific computational results for the radical cation of this compound are required to complete this analysis.

Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations, particularly DFT, are extensively used to compute vibrational frequencies and aid in the assignment of experimental spectra. isroset.org

For substituted benzene derivatives, DFT computations at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been shown to provide reliable predictions of molecular structure and vibrational frequencies. isroset.org The theoretical vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. mdpi.com

A complete vibrational analysis involves assigning the calculated normal modes to specific types of molecular motion, such as stretching, bending, and wagging. nih.gov This detailed assignment is facilitated by techniques like Total Energy Distribution (TED) analysis. isroset.org Theoretical spectroscopic correlations are crucial for interpreting experimental data and understanding the structural characteristics of the molecule.

The table below will present a selection of theoretically predicted vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch-
C-F stretch-
C-O stretch-
Aromatic C=C stretch-
O-CH₃ rock-

This table will be populated with data from specific vibrational frequency analysis of this compound.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry offers a powerful approach to predict the NLO properties of molecules, guiding the design and synthesis of new materials with enhanced NLO responses.

The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. These calculations can help in understanding how molecular structure, including the nature and position of substituent groups, affects the NLO response. For instance, studies on other organic molecules have shown that the presence of donor and acceptor groups can significantly enhance the NLO properties.

Theoretical investigations into the NLO properties of substituted benzenes have been conducted to understand the relationship between molecular structure and hyperpolarizability. isroset.org These studies often involve the calculation of properties related to polarizability and hyperpolarizability.

The table below summarizes the theoretically predicted NLO properties for this compound.

NLO PropertyPredicted Value
Dipole Moment (μ)-
Average Polarizability (α)-
First Hyperpolarizability (β)-

Specific theoretical predictions for the NLO properties of this compound are needed to complete this section.

Chemical Reactivity and Mechanistic Studies of 2,3 Difluoro 1,4 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions of Difluorodimethoxybenzenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome and reaction rate are governed by the electronic properties of the substituents on the aromatic ring. In the case of difluorodimethoxybenzenes, the competing effects of the activating methoxy (B1213986) groups and the deactivating fluorine atoms come into play.

For 2,3-difluoro-1,4-dimethoxybenzene, the two available positions for substitution are C5 and C6. The directing effects of the substituents are summarized in the table below.

SubstituentPositionInductive EffectResonance EffectOverall Electronic EffectDirecting Effect
1-OCH₃C1-I (withdrawing)+R (donating)Activatingortho, para
4-OCH₃C4-I (withdrawing)+R (donating)Activatingortho, para
2-FC2-I (withdrawing)+R (donating)Deactivatingortho, para
3-FC3-I (withdrawing)+R (donating)Deactivatingortho, para

Table 1: Electronic and Directing Effects of Substituents on this compound.

Nucleophilic Substitution Reactions and Their Selectivity

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com In this context, fluorine is an excellent leaving group for SNAr reactions, often showing greater reactivity than other halogens. youtube.com

In this compound, the ring is electron-rich due to the two methoxy groups, which disfavors the classical addition-elimination SNAr mechanism that relies on the stabilization of a negative Meisenheimer intermediate. masterorganicchemistry.com Consequently, displacing the fluorine atoms with nucleophiles under standard SNAr conditions is challenging.

However, modern synthetic methods have enabled SNAr on electron-neutral or even electron-rich fluoroarenes. One such strategy involves organic photoredox catalysis, which can facilitate nucleophilic defluorination through a cation radical-accelerated mechanism. nih.gov In this process, a photocatalyst generates a radical cation from the fluoroarene. This greatly increases the electrophilicity of the ring and allows for nucleophilic attack. Computational studies have shown that in the resulting radical cation, the positive charge is highest on the fluorine-bearing carbon, which dictates the site-selectivity of the nucleophilic attack. nih.gov

For this compound, this photocatalytic approach could potentially enable the substitution of one or both fluorine atoms by various nucleophiles, such as amines, alcohols, or thiols. The selectivity between the C2 and C3 positions would be subtle and could depend on a combination of electronic and steric factors. Studies on other polyfluoroarenes have shown that achieving regioselectivity can be difficult, often resulting in mixtures of isomers. nih.govnih.gov

Radical Reactions and Single-Electron Transfer (SET) Processes Involving Fluoro-Dimethoxybenzene Species

The chemistry of polyfluoroaromatic compounds in radical reactions is a field of significant interest. fluorine1.rursc.org These compounds can react with a variety of radicals through a mechanism that generally involves the formation of an intermediate radical σ-complex. fluorine1.ru The fate of this intermediate depends on the reaction conditions and the nature of the radical, with potential pathways including dimerization, recombination, or defluorination to yield a substitution product. fluorine1.ru

For this compound, a radical attack could occur at a carbon atom bearing a fluorine or a hydrogen. The presence of fluorine atoms can influence the stability and subsequent reaction pathways of the intermediate radical σ-complexes. fluorine1.ru

Single-electron transfer (SET) is another process that can initiate radical reactions. libretexts.orgyoutube.com In an SET process, an electron is transferred from a donor to an acceptor molecule, generating a radical ion pair. The electron-rich nature of the this compound ring, conferred by the methoxy groups, makes it a potential electron donor in SET processes. It could react with a suitable electron acceptor to form a radical cation, which could then undergo further reactions. Conversely, reaction with a potent electron donor, such as an alkali metal in a dissolving metal reduction, could lead to a radical anion. libretexts.org These radical ions are key intermediates that can lead to a variety of products. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder reactions with generated benzyne (B1209423) intermediates)

Aryl halides, including fluoroarenes, can serve as precursors to benzynes, which are highly reactive intermediates that readily undergo cycloaddition reactions. masterorganicchemistry.comgreyhoundchrom.com A particularly relevant example is the use of 1,4-difluoro-2,5-dimethoxybenzene (B174104) to generate 3-fluoro-2,5-dimethoxybenzyne for use in iterative Diels-Alder reactions. researchgate.netfigshare.com

Following this precedent, this compound is a potential precursor for a benzyne intermediate. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures can induce elimination. The base would abstract a proton from either the C5 or C6 position, followed by the loss of a fluoride (B91410) ion from the adjacent C2 or C3 position to generate a strained benzyne intermediate: 4,5-difluoro-2,3-dimethoxybenzyne .

Table 2: Benzyne Formation and Trapping.

Precursor Reagent Benzyne Intermediate Trapping Agent (Diene) Product Type
This compound Strong base (e.g., n-BuLi) 4,5-Difluoro-2,3-dimethoxybenzyne Furan Oxabenzonorbornadiene
This compound Strong base (e.g., n-BuLi) 4,5-Difluoro-2,3-dimethoxybenzyne Cyclopentadiene Benzobornadiene

Oxidation and Reduction Pathways and the Formation of Stable Radical Cations

The electron-donating methoxy groups make the this compound ring susceptible to oxidation. One-electron oxidation of the molecule leads to the formation of a radical cation. Studies on the parent 1,4-dimethoxybenzene (B90301) have shown that its radical cation can be generated in acidic aqueous solution by chemical oxidation with cerium(IV) and studied by resonance Raman spectroscopy. rsc.org Similar radical cations of methoxylated benzenes have been generated and studied using pulse radiolysis and electron spin resonance spectroscopy. acs.org

Given these precedents, this compound is expected to undergo one-electron oxidation to form a relatively stable radical cation. This oxidation can be achieved using chemical oxidants or through electrochemical methods. rsc.orgyoutube.com The stability of the resulting radical cation, [C₆H₂F₂(OCH₃)₂]⁺•, would be influenced by the delocalization of the unpaired electron and positive charge across the π-system, with contributions from both the methoxy and fluorine substituents. Such radical cations are important intermediates in various chemical and biological processes. The ability to detect short-lived radical cation intermediates has been demonstrated using advanced mass spectrometry techniques. nih.gov Further oxidation could lead to a dication, as has been observed for related systems. nih.gov

Reduction of the this compound ring is expected to be more difficult due to its electron-rich nature. Strong reducing conditions, such as a Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol), might lead to a 1,4-diene product, but the reaction would be less favorable compared to reduction of electron-deficient aromatic rings. libretexts.org

Applications in Advanced Materials Science and Chemical Synthesis

Precursors for Polymeric Materials and Functional Organic Frameworks

While specific research detailing the use of 2,3-Difluoro-1,4-dimethoxybenzene as a direct precursor for polymeric materials or functional organic frameworks (FOFs) is not extensively documented in the reviewed literature, the broader class of difluoro-disubstituted benzenes is significant in this field. For instance, related compounds like 2,3-Difluoro-1,4-diiodobenzene are utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura cross-couplings, to construct the conjugated systems essential for organic electronics and the synthesis of Metal-Organic Frameworks (MOFs). Similarly, brominated analogs like 1,4-Dibromo-2,3-difluorobenzene act as intermediates for introducing diverse functional groups, a key step in creating customized high-performance polymers. These examples highlight the potential of the difluorobenzene scaffold in materials science.

Role in Redox Chemistry for Energy Storage Systems

In the field of energy storage, particularly for lithium-ion batteries, certain dimethoxybenzene derivatives serve as crucial redox shuttle additives for overcharge protection. An isomer of the title compound, 2,5-difluoro-1,4-dimethoxybenzene (F2DMB), has been identified and tested for this purpose. This molecule can be electrochemically oxidized at a specific voltage, creating a "shuttle" mechanism that transports charge and prevents the battery voltage from exceeding safe limits during overcharging. While F2DMB has shown promise, its effectiveness can be limited at higher charge rates, as the molecules may form a dense layer on the cathode surface, impeding lithium-ion intercalation.

Though direct studies on this compound as a redox shuttle were not prominent in the reviewed search results, the performance of its isomers underscores the general interest in fluorinated dimethoxybenzenes for enhancing battery safety and reliability.

Intermediates in the Synthesis of Complex Natural Product Analogues and Pharmaceutical Scaffolds

The difluoromethoxybenzene core is a valuable starting point for constructing more complex molecular architectures found in natural products and pharmaceuticals.

Naphthol and Anthracenol Derivatives: A notable application involves an isomer, 1,4-Difluoro-2,5-dimethoxybenzene (B174104), which serves as a precursor for iterative, two-directional benzyne-furan Diels-Alder reactions. This powerful synthetic strategy allows for the controlled construction of highly substituted aromatic systems. The process begins with the generation of a 4-fluoro-3,6-dimethoxybenzyne intermediate, which undergoes a Diels-Alder reaction with a furan. The resulting cycloadduct can then be converted into a substituted naphthol derivative through acid-catalyzed ring-opening. This sequence can be repeated, using the newly formed naphthol as the starting point for a second benzyne-furan cycloaddition, ultimately yielding complex anthracenol structures. This methodology provides an efficient route to polycyclic aromatic compounds that are scaffolds for various functional molecules.

Pharmaceutical Scaffolds: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Difluorinated aromatic compounds are of interest for creating novel pharmaceutical scaffolds. For example, the synthesis of 1,3-difluorobenzenes from the reaction of difluorocarbene with substituted cyclobutenes is explored for its potential applications in creating fluoroquinolone antibacterials. While not directly involving this compound, this illustrates the importance of difluorinated benzene (B151609) rings in the development of new therapeutic agents.

Structural Motifs in Liquid Crystal Development and Design

Fluorine-containing molecules are pivotal in the design of modern liquid crystals (LCs) due to fluorine's high electronegativity and small size, which can significantly influence the material's dielectric anisotropy and other electro-optical properties. Difluoro substitutions are particularly common.

The this compound structural unit can be found within larger, more complex molecules that exhibit liquid crystalline properties. For example, it is a building block for certain fluorinated triphenylene-based discotic liquid crystals. In these systems, intermolecular interactions, including hydrogen bonding involving the methoxy (B1213986) groups, contribute to the formation of the ordered columnar structures that define the liquid crystal phase. The presence and position of the fluorine atoms are critical for tuning the electronic properties and molecular packing of these advanced materials.

Studies on Derivatives and Analogues of 2,3 Difluoro 1,4 Dimethoxybenzene

Structure-Reactivity Relationships in Halogenated Dimethoxybenzenes

The reactivity of halogenated dimethoxybenzenes is governed by the intricate balance of inductive and resonance effects of the substituents, as well as steric hindrance. In the case of 2,3-difluoro-1,4-dimethoxybenzene, the two methoxy (B1213986) groups are powerful activating groups for electrophilic aromatic substitution, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors through resonance donation of their lone pairs.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine atoms, enhanced by the presence of other activating groups like nitro groups in related systems, can facilitate the displacement of a leaving group. nih.gov

Impact of Substitution Patterns on Electronic, Conformational, and Reactive Properties

Computational studies on related difluorinated compounds have shown that the introduction of vicinal fluorine atoms can significantly influence the conformational preferences of flexible side chains. nih.gov For instance, in acyclic systems, a gauche arrangement of vicinal C-F bonds is often favored due to hyperconjugative interactions. nih.gov In the context of this compound, the orientation of the methoxy groups relative to the fluorine atoms will be influenced by a combination of steric repulsion and electronic interactions. The rotational barriers of the methoxy groups and any other flexible substituents would be affected by the presence of the adjacent fluorine atoms.

The introduction of additional substituents onto the this compound ring would further modify these properties. The nature and position of these new groups would alter the electronic landscape, potentially leading to changes in reactivity and the regioselectivity of subsequent reactions.

Below is a table summarizing the general electronic effects of methoxy and fluoro substituents on a benzene (B151609) ring:

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity (Electrophilic Aromatic Substitution)Directing Effect
Methoxy (-OCH3)Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para
Fluoro (-F)Strongly electron-withdrawingModerately electron-donatingDeactivatingOrtho, Para

Synthetic Routes to Substituted Analogues with Modified Properties

The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties for various applications. Several synthetic strategies can be employed to introduce additional functional groups onto the aromatic ring or to modify the existing ones.

One common approach involves the direct functionalization of the this compound core through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The regiochemical outcome of these reactions is directed by the existing methoxy and fluoro substituents.

Alternatively, multi-step synthetic sequences can be employed, starting from more readily available precursors. For instance, the synthesis of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates has been achieved through the Knoevenagel condensation of the corresponding ring-disubstituted benzaldehydes with isobutyl cyanoacetate. chemrxiv.org This methodology could be adapted to prepare analogues of this compound bearing an acrylate (B77674) functionality.

Furthermore, nucleophilic aromatic substitution can be a valuable tool for introducing substituents, particularly when the ring is activated by strongly electron-withdrawing groups. Studies on related compounds like 4,5-difluoro-1,2-dinitrobenzene have demonstrated the sequential displacement of fluorine atoms by various nucleophiles. nih.gov

The synthesis of functionalized building blocks that can be later assembled to form the desired substituted this compound derivatives is another important strategy. This approach offers greater control over the final structure and allows for the introduction of a wider range of functional groups.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,3-Difluoro-1,4-dimethoxybenzene and its derivatives is expected to move away from harsh, traditional fluorination methods towards more efficient and environmentally benign strategies. A key research direction is the adoption of sustainable chemistry principles, such as developing synthetic pathways from biomass-derived precursors like furfural (B47365) derivatives. ucl.ac.uk Methodologies that utilize water as a solvent and employ one-pot cascade reactions are central to this green approach. ucl.ac.uk

Another promising avenue lies in the innovative use of difluorocarbene. Research has demonstrated that difluorocarbene can react with substituted cyclobutenes to produce 1,3-difluorobenzenes through a unique ring expansion mechanism. jmu.edujmu.edu Adapting this methodology could provide a novel route to the 2,3-difluoro substitution pattern. The development of catalytic methods for difluoroalkylation, which avoid the pre-synthesis of harsh reagents, represents a significant advance in organofluorine chemistry. nih.gov

Synthetic Strategy Description Potential Advantages Relevant Research
Biomass-Derived Routes Synthesis from furfural derivatives, potentially in one-pot, multi-step cascades using water as a solvent.Utilizes renewable feedstocks, environmentally friendly solvent, high atom economy. ucl.ac.uk
Difluorocarbene Chemistry Reaction of difluorocarbene with specifically designed cyclobutene (B1205218) precursors to achieve ring expansion to the desired benzene (B151609) ring.Offers a unique mechanistic pathway to specific difluoro-isomers not easily accessible by other means. jmu.edujmu.edu
Catalytic Difluoroalkylation In situ generation of reactive difluorinated synthons for catalytic asymmetric reactions.High efficiency, mild reaction conditions, broad substrate scope, and good functional group tolerance. nih.govacs.org

Exploration of New Reactivity Profiles and Catalytic Transformations

The electronic character of this compound is shaped by the competing effects of its substituents: the strong inductive electron withdrawal of the fluorine atoms and the electron-donating resonance effect of the methoxy (B1213986) groups. researchgate.net This balance dictates its reactivity in transformations like electrophilic aromatic substitution, where the fluorine atoms are expected to significantly influence regioselectivity and reaction rates compared to non-fluorinated analogues. researchgate.net

A particularly compelling area for future exploration is its potential use as a benzyne (B1209423) precursor. The related isomer, 1,4-difluoro-2,5-dimethoxybenzene (B174104), readily generates a benzyne intermediate that undergoes subsequent Diels-Alder reactions. researchgate.netnih.gov It is highly probable that this compound could undergo a similar transformation via dehydrohalogenation with a strong base, leading to a highly reactive aryne intermediate. The exploration of this reactivity could open pathways to complex, highly substituted aromatic structures. researchgate.net Furthermore, palladium-catalyzed cascade reactions, which have been used to synthesize difluoroalkylated heterocycles, could be adapted to engage the difluorodimethoxybenzene core in novel C-C and C-X bond-forming reactions. acs.org

Advanced Characterization of Transient Species and Reaction Intermediates

Many of the most interesting transformations involving fluorinated aromatics proceed through highly reactive, short-lived intermediates. researchgate.net A significant future research direction will be the advanced characterization of transient species generated from this compound. If the compound can be used as a benzyne precursor, detecting and characterizing this didehydroaromatic species will be crucial for understanding and controlling its subsequent reactions. researchgate.net

Modern techniques such as low-temperature NMR spectroscopy, matrix isolation spectroscopy, and advanced mass spectrometry, coupled with computational modeling, will be indispensable. Another example from related chemistry is the in situ generation and trapping of α,α-difluoroenol species from trifluoromethyl compounds, which act as versatile synthons in catalytic reactions. nih.gov Investigating analogous transient species derived from this compound could unveil new synthetic possibilities.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical and Spectroscopic Attributes

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in chemical research. nih.gov First-principles simulations are already used to understand the structure, stability, and electronic properties of various dimethoxybenzene derivatives. acs.org Future research will undoubtedly apply these methods to this compound to build a molecular-level understanding of its behavior.

DFT calculations can be employed to predict key properties such as oxidation potentials, reorganization energies upon redox events, and the thermodynamic stability of the molecule and its potential derivatives. nih.govacs.org This in silico approach allows for the rational design of new molecules with tailored attributes before committing to laboratory synthesis. For instance, by modeling how different substituent groups would alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can design derivatives with specific spectroscopic properties or enhanced stability for applications in materials science. nih.gov

Computational Method Basis Set Predicted Properties Relevance
Density Functional Theory (DFT) B3LYP, PBE0, Def2-TZVP, 6-311G(d,p)HOMO/LUMO energies, energy gaps, molecular electrostatic potentials (MEPs), thermodynamic stability.Predicts electronic structure and reactivity; guides synthesis of derivatives with desired properties.
First-Principles Simulations B3LYP/6-31G(2df,p)Oxidation potential, reorganization energy (λ), reaction energetics (e.g., demethylation).Assesses stability and suitability for applications like redox flow batteries.

This table presents methods and basis sets successfully used for studying related dimethoxybenzene derivatives, which would be applicable to this compound. nih.govacs.org

Integration into Multifunctional Material Systems and Responsive Molecular Devices

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. A key emerging application for related dimethoxybenzene derivatives is as catholyte candidates in nonaqueous redox flow batteries. acs.org Computational studies suggest that the stability of the radical cations of these molecules is a critical factor, a property that can be tuned by substitution. acs.org The fluorine atoms in this compound could enhance the electrochemical stability and oxidation potential, making it a promising candidate for energy storage systems.

Furthermore, fluorinated aromatic compounds are being explored for use in molecular sensors. For example, some polycyclic aromatic compounds derived from difluorobenzene precursors exhibit fluorescence that is quenched in the presence of nitroaromatic compounds, suggesting applications in explosives detection. researchgate.net By incorporating the this compound moiety into larger conjugated systems or polymers, it may be possible to create new responsive materials whose optical or electronic properties change in response to external stimuli.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-1,4-dimethoxybenzene?

  • Methodology : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated precursors. For example, 2,3-difluoro-1,4-diiodobenzene (CAS: 1433-06-3) reacts with methoxy boronic acids under inert conditions, followed by demethylation or selective methylation . Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization.
  • Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) to minimize side products like diarylation byproducts .

Q. What safety protocols are essential when handling this compound?

  • Hazard Classification : Based on structurally similar compounds, it likely exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Protocols : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation of dust. Store in a cool, dry place away from oxidizers .

Q. How can researchers confirm the structural integrity of this compound?

  • Characterization Techniques :

  • NMR : Compare ¹⁹F NMR chemical shifts (δ ≈ -120 to -140 ppm for ortho-fluorines) and ¹H NMR coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₈H₈F₂O₂: 174.05) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence electrochemical behavior?

  • Mechanistic Insight : Fluorine’s electron-withdrawing nature stabilizes cation radicals formed in acidic media, as observed in concentrated H₂SO₄. This impacts redox potential and charge transport in materials science applications .
  • Experimental Design : Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, glassy carbon electrode) to measure oxidation potentials. Compare with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported spectroscopic data?

  • Case Study : Discrepancies in ¹³C NMR shifts may arise from solvent polarity or crystallographic packing. For example, methoxy carbon shifts vary by ±2 ppm in DMSO vs. CDCl₃. Validate using computed DFT spectra (B3LYP/6-311+G(d,p)) .
  • Recommendation : Cross-reference data with structurally similar compounds like 1,2-difluoro-4,5-dimethoxybenzene (CAS: 203059-80-7) .

Q. How is this compound applied in organic electronics?

  • Application : As a precursor for π-conjugated systems (e.g., dibenzodifurans) in organic field-effect transistors (OFETs). Double intramolecular cyclization under basic conditions (KOH, DMF, 120°C) yields fused-ring architectures with high charge mobility .
  • Performance Metrics : Reported hole mobility up to 0.12 cm²/V·s in thin-film OFETs .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Challenges : Diiodo precursors (e.g., 2,3-difluoro-1,4-diiodobenzene) are hygroscopic and prone to decomposition. Use anhydrous solvents (THF, toluene) and Schlenk-line techniques .
  • Quality Control : Monitor reaction progress via TLC and employ preparative HPLC for final purification.

Q. How can derivatives be designed for enhanced biological activity?

  • Design Framework : Introduce bioisosteres (e.g., -CF₃, -OCF₃) or modify methoxy groups to hydroxyls for increased bioavailability. Compare with analogs like 2,5-di-tert-butyl-4-methoxyphenol, which show antioxidant properties .
  • Screening : Use in vitro assays (e.g., DPPH radical scavenging) to evaluate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.